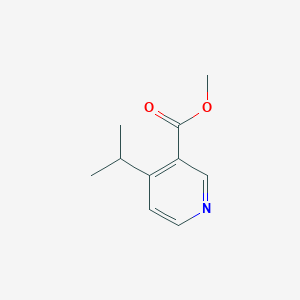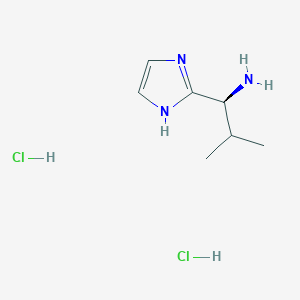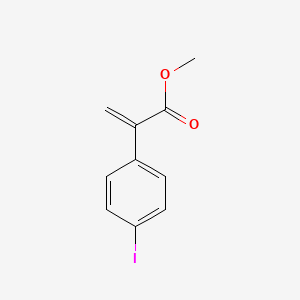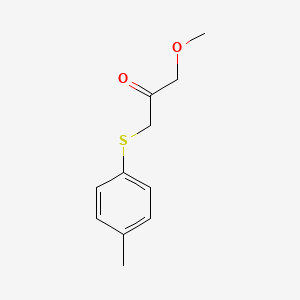
n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine is an organic compound with the molecular formula C13H22N2 It is a diamine derivative of benzene, characterized by the presence of two methyl groups and a 2-methylbutyl group attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with appropriate alkylating agents. One common method is the alkylation of benzene-1,4-diamine with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
作用機序
The mechanism of action of n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-1,4-butanediamine: A structurally similar compound with different alkyl groups attached to the nitrogen atoms.
N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine: Another benzene-1,4-diamine derivative with phenyl groups attached to the nitrogen atoms.
Uniqueness
n1,n1-Dimethyl-n4-(2-methylbutyl)benzene-1,4-diamine is unique due to the presence of both dimethyl and 2-methylbutyl groups, which confer distinct chemical and physical properties. These structural features make it suitable for specific applications in organic synthesis and material science, where other similar compounds may not be as effective.
特性
分子式 |
C13H22N2 |
|---|---|
分子量 |
206.33 g/mol |
IUPAC名 |
4-N,4-N-dimethyl-1-N-(2-methylbutyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H22N2/c1-5-11(2)10-14-12-6-8-13(9-7-12)15(3)4/h6-9,11,14H,5,10H2,1-4H3 |
InChIキー |
HFUKDWNBEZITFF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CNC1=CC=C(C=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)

![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)







![2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B13654378.png)


